rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two cyclopropyl groups and an amine group, making it a valuable subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may utilize large-scale cyclopropanation reactions, often employing catalysts to enhance yield and selectivity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to achieve the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, RNH₂) are employed under various conditions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-phenylcyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-(3,5-dibromophenyl)cyclopropan-1-amine hydrochloride, trans
Uniqueness
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans is unique due to its dual cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .
Properties
CAS No. |
1807891-14-0 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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